molecular formula C10H14N4 B1452222 1-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}butan-1-amine CAS No. 1154883-52-9

1-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}butan-1-amine

Cat. No.: B1452222
CAS No.: 1154883-52-9
M. Wt: 190.25 g/mol
InChI Key: RBOYUUKZWTVYLX-UHFFFAOYSA-N
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Description

1-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}butan-1-amine is a useful research compound. Its molecular formula is C10H14N4 and its molecular weight is 190.25 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4/c1-2-5-8(11)10-13-12-9-6-3-4-7-14(9)10/h3-4,6-8H,2,5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBOYUUKZWTVYLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=NN=C2N1C=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}butan-1-amine is part of a class of heterocyclic compounds that have garnered attention for their potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound can be characterized by its unique triazole-pyridine scaffold. The molecular formula is C8H11N5C_8H_{11}N_5, with a molecular weight of approximately 179.20 g/mol. The structure contributes to its interaction with various biological targets.

Research indicates that compounds containing the [1,2,4]triazolo[4,3-a]pyridine moiety exhibit several biological activities:

  • Inhibition of Enzymes : These compounds have been shown to inhibit key enzymes involved in cancer progression and inflammation. For instance, inhibitors targeting indoleamine 2,3-dioxygenase 1 (IDO1) have been developed from this scaffold to enhance immune responses in cancer therapy .
  • Antimicrobial Activity : Recent studies have reported moderate antimicrobial efficacy against various bacterial and fungal strains. This activity is often compared to standard antibiotics such as Streptomycin and Nystatin .

Biological Activity Data

The following table summarizes key findings regarding the biological activities associated with this compound:

Activity Target/Effect IC50/Activity Level Reference
IDO1 InhibitionEnhances immune response in cancer therapySub-micromolar levels
AntimicrobialVarious bacterial and fungal strainsModerately active
Kinase Inhibitionc-Met and VEGFR-2 kinasesc-Met IC50 = 26 nM
CytotoxicityA375 cell lineIC50 = 10 μM

Case Studies

Several studies have highlighted the therapeutic potential of compounds derived from the [1,2,4]triazolo[4,3-a]pyridine scaffold:

  • Cancer Therapy : A study demonstrated that specific derivatives exhibited significant antiproliferative effects against various cancer cell lines (A549, MCF-7) with IC50 values below 1 µM. These findings suggest a promising avenue for developing new anticancer agents based on this scaffold .
  • Antimicrobial Efficacy : In a comparative study involving synthesized derivatives of triazolo-pyridines, compounds were tested against multiple strains of bacteria and fungi. Results indicated that some derivatives maintained comparable efficacy to established antimicrobials like Nystatin and Streptomycin .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula for 1-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}butan-1-amine is C11H14N4, with a molecular weight of approximately 218.26 g/mol. The compound features a triazole ring fused to a pyridine structure, which contributes to its biological activity. The presence of the butan-1-amine side chain enhances its pharmacological properties by potentially influencing receptor interactions.

Antimicrobial Properties

Research has indicated that compounds containing triazole and pyridine moieties exhibit significant antimicrobial activities. For instance, studies have shown that derivatives of triazolo-pyridines can inhibit the growth of various bacterial strains and fungi. The specific structure of this compound may enhance its effectiveness against resistant strains of bacteria due to its ability to interact with microbial enzymes .

Anticancer Activity

Several studies have explored the anticancer potential of triazole-containing compounds. The mechanism often involves the inhibition of specific enzymes that are crucial for cancer cell proliferation. For example, compounds similar to this compound have been shown to induce apoptosis in cancer cells through various pathways including oxidative stress and mitochondrial dysfunction .

Neuroprotective Effects

The neuroprotective properties of triazole derivatives are also of significant interest. Research indicates that these compounds can modulate neurotransmitter systems and may provide therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to cross the blood-brain barrier is a critical factor in the development of effective neuroprotective agents .

Drug Development

The unique properties of this compound have led to its investigation as a potential lead compound in drug design. Its structural characteristics allow for modifications that can enhance efficacy and reduce toxicity. Pharmaceutical formulations are being developed to optimize delivery methods and improve bioavailability .

Combination Therapies

There is growing interest in using this compound in combination therapies for enhanced therapeutic effect. Studies suggest that combining this compound with other agents can lead to synergistic effects that improve treatment outcomes for complex diseases such as cancer and infections .

Case Study 1: Antimicrobial Efficacy

In a controlled study evaluating the antimicrobial efficacy of triazolo-pyridine derivatives, this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those for standard antibiotics used in treatment .

Case Study 2: Cancer Cell Line Studies

In vitro studies on various cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells after treatment with this compound compared to controls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}butan-1-amine
Reactant of Route 2
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1-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}butan-1-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.